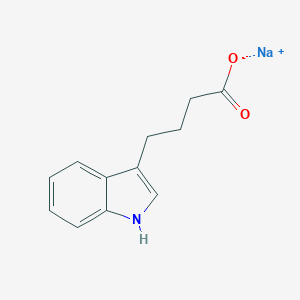

Sodium 4-(1H-indol-3-yl)butanoate

説明

特性

IUPAC Name |

sodium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSTGDTZFQGNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635762 | |

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10265-70-0 | |

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Indol 3 Yl Butanoic Acid and Its Sodium Salt

Established Synthetic Routes to 4-(1H-indol-3-yl)butanoic Acid (IBA)

The production of 4-(1H-indol-3-yl)butanoic acid can be accomplished through various synthetic pathways, ranging from large-scale industrial processes to more specialized laboratory techniques.

Large-Scale Production Processes

For industrial-scale synthesis of IBA, cost-effectiveness and efficiency are paramount. One patented approach utilizes readily available and inexpensive starting materials. google.com This process begins with salicylic (B10762653) acid, which is first catalytically hydrogenated at room temperature and pressure using a polymer hydrogenation catalyst. google.comlemandou.com The resulting product undergoes esterification, followed by oxidation at approximately 70°C with a polymer oxidation reagent. google.comlemandou.com Subsequent condensation, hydrolysis under basic conditions, acidification, and a Fischer rearrangement followed by decarboxylation at high temperatures (225-230°C) yield the final product. google.comlemandou.com A key advantage of this method is the use of recyclable polymer-based catalysts and oxidants, which minimizes environmental impact. google.com

Another significant large-scale method involves the direct condensation of indole (B1671886) with γ-butyrolactone. lemandou.com This reaction is typically performed at high temperatures (around 210°C) in a solvent such as tetralin, often utilizing a phase transfer catalyst like polyethylene (B3416737) glycol (PEG) and a solid base such as potassium hydroxide (B78521) or a Na-NaOH/γ-Al₂O₃ catalyst. lemandou.comchemicalbook.com A Chinese patent describes a specific example of this reaction, which achieved a 90% yield of IBA. chemicalbook.com

While not a direct synthesis of IBA, research into the large-scale microbial production of the related auxin, indole-3-acetic acid (IAA), provides insights into potential biotechnological routes. nih.gov A study demonstrated the successful pilot-scale (100-L bioreactor) production of IAA using the yeast Rhodosporidiobolus fluvialis, suggesting that microbial fermentation could be a future avenue for IBA production as well. nih.gov

Laboratory-Scale Synthesis Techniques

In a laboratory setting, a variety of methods have been developed for the synthesis of IBA.

One of the classic and most versatile methods for constructing the indole ring system is the Fischer indole synthesis . thermofisher.comyoutube.com This reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.com For the synthesis of IBA, this is often preceded by a Japp-Klingemann reaction , which is used to create the necessary hydrazone intermediate from a β-keto-acid or β-keto-ester and an aryl diazonium salt. wikipedia.orgsynarchive.comslideshare.net The resulting phenylhydrazone can then be cyclized via the Fischer synthesis to form the indole structure. wikipedia.org

A more direct laboratory approach is the alkylation of indole. A common method involves the reaction of indole with γ-butyrolactone . This reaction can be performed using a phase transfer catalyst or by heating in a suitable solvent. lemandou.comsciencemadness.org One documented procedure involves heating indole, γ-butyrolactone, tetralin, polyethylene glycol, and a Na-NaOH/γ-Al₂O₃ catalyst at 210°C for 5 hours, resulting in a 90% yield after acidification. chemicalbook.com

Another alkylation strategy uses 4-chlorobutyronitrile (B21389) in a reaction with indole, employing a Grignard reagent, although this method involves harsh conditions and complex starting materials. google.com A proposed alternative involves the Friedel-Crafts acylation of indole with succinyl dichloride or its monomethyl ester, followed by Clemmensen reduction of the resulting ketone to yield IBA. quora.com

A study also reported the synthesis of deuterium-labeled IBA for use in biological studies, employing a Fischer indole synthesis as a key step. acs.org

Synthesis of Sodium 4-(1H-indol-3-yl)butanoate

Sodium 4-(1H-indol-3-yl)butanoate is the sodium salt of IBA. nih.gov It is often preferred in commercial applications due to its increased solubility in water compared to the free acid. wikipedia.org

Chemical Conversion from 4-(1H-indol-3-yl)butanoic Acid

The synthesis of Sodium 4-(1H-indol-3-yl)butanoate is a straightforward acid-base neutralization reaction. 4-(1H-indol-3-yl)butanoic acid is treated with an equimolar amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent, typically water or an alcohol-water mixture. The reaction proceeds readily at room temperature. Evaporation of the solvent yields the solid Sodium 4-(1H-indol-3-yl)butanoate. This simple conversion is a standard procedure in organic chemistry for preparing water-soluble salts of carboxylic acids.

Derivatization and Structural Modification Strategies

The carboxylic acid functional group of 4-(1H-indol-3-yl)butanoic acid provides a convenient handle for various chemical transformations, allowing for the synthesis of a wide range of derivatives. These modifications are often pursued to alter the compound's physical properties, biological activity, or to create intermediates for more complex molecules.

Esterification and Amidation Reactions

Esterification and amidation are two of the most common derivatization reactions performed on IBA.

Esterification involves the reaction of the carboxylic acid group of IBA with an alcohol in the presence of an acid catalyst. chemguide.co.uk This reaction, known as the Fischer esterification, is a reversible process. masterorganicchemistry.com For example, the methyl ester of IBA, methyl 4-(1H-indol-3-yl)butanoate, has been synthesized by reacting IBA with methanol (B129727) using sulfuric acid as the catalyst. acs.orgresearchgate.net This esterification is often the first step in a multi-step synthesis to produce other derivatives, as the ester can then be reduced or further modified. researchgate.net

Table 1: Examples of Esterification of 4-(1H-indol-3-yl)butanoic Acid

| Alcohol | Catalyst | Product | Reference(s) |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 4-(1H-indol-3-yl)butanoate | researchgate.net, acs.org |

| Ethanol (B145695) | Sulfuric Acid (H₂SO₄) | Ethyl 4-(1H-indol-3-yl)butanoate | chemguide.co.uk |

Amidation is the reaction of IBA with an amine to form an amide. To facilitate this reaction, the carboxylic acid is typically activated first. One method involves reacting IBA with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran, followed by the addition of ammonia (B1221849) to produce 4-(1H-indol-3-yl)butanamide with a high yield of 96%. chemicalbook.com Similarly, IBA has been reacted with N-Boc-piperazine to form the corresponding amide, which was then used as an intermediate for the synthesis of various piperazine (B1678402) derivatives. researchgate.net The direct reaction of a carboxylic acid with an amine generally requires high temperatures, so activating agents or acid/base catalysis are often employed. youtube.com

Table 2: Examples of Amidation of 4-(1H-indol-3-yl)butanoic Acid

| Amine | Activating Agent/Conditions | Product | Reference(s) |

| Ammonia | 1,1'-Carbonyldiimidazole | 4-(1H-indol-3-yl)butanamide | chemicalbook.com |

| N-Boc-piperazine | Not specified | tert-Butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate | researchgate.net |

Formation of Hydrazide Intermediates

A pivotal transformation of 4-(1H-indol-3-yl)butanoic acid is its conversion into the corresponding hydrazide, 4-(1H-indol-3-yl)butanehydrazide. This intermediate is a cornerstone for synthesizing a multitude of heterocyclic derivatives. The synthesis is typically a straightforward one-step process involving the reaction of the parent carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303).

A common laboratory-scale procedure involves refluxing a methanolic solution of indole-3-butyric acid with an excess of hydrazine hydrate. indexacademicdocs.org The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of the stable hydrazide. The product, 4-(1H-indol-3-yl)butanehydrazide, can often be purified by simple recrystallization from a suitable solvent like hot methanol to yield a pure crystalline solid. indexacademicdocs.org This hydrazide serves as a key building block due to the presence of a reactive -CONHNH₂ group, which is amenable to further chemical modifications, particularly condensation and cyclization reactions.

Cyclization Reactions to Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Azetidines, Thiazolidines, Tetrazoles, Phthalazines)

The 4-(1H-indol-3-yl)butanehydrazide intermediate is a versatile precursor for the construction of various five- and six-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be readily synthesized from 4-(1H-indol-3-yl)butanehydrazide. A prevalent method is the dehydrative cyclization of the hydrazide with various carboxylic acids or their derivatives. For instance, reacting the hydrazide with different aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at reflux leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the 3-(1H-indol-3-yl)propyl group and the other is derived from the aromatic acid. nih.gov Other cyclodehydrating agents such as polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and 1,1'-Carbonyldiimidazole (CDI) can also be employed to facilitate this transformation. clockss.org

Triazoles: The 1,2,4-triazole (B32235) moiety can be generated from the indole hydrazide intermediate through a multi-step sequence. One pathway involves reacting the hydrazide with carbon disulfide in a basic medium (e.g., alcoholic potassium hydroxide) to form an intermediate potassium dithiocarbazinate salt. This salt can then be cyclized in the presence of excess hydrazine hydrate to yield a 4-amino-5-substituted-1,2,4-triazole-3-thiol, with the substituent being the 3-(1H-indol-3-yl)propyl group. clockss.org Another approach involves the cyclization of semicarbazide (B1199961) derivatives, which are themselves obtained from the reaction of the hydrazide with isocyanates, in the presence of a base like sodium hydroxide to form 1,2,4-triazolin-5-one rings. youtube.com

Azetidines: Azetidin-2-ones, also known as β-lactams, can be synthesized from the hydrazide intermediate. The typical route involves a two-step process. First, the 4-(1H-indol-3-yl)butanehydrazide is condensed with various aromatic aldehydes to form the corresponding N-acylhydrazones (Schiff bases). These hydrazones then undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. This reaction results in the formation of 1,3,4-trisubstituted azetidin-2-ones. nih.gov

Thiazolidines: The synthesis of 4-thiazolidinones from the hydrazide follows a pathway similar to that of azetidines. The initial step is the formation of hydrazone Schiff bases through the condensation of 4-(1H-indol-3-yl)butanehydrazide with various aldehydes. chemmethod.com These hydrazone intermediates are then subjected to cyclocondensation with α-mercaptocarboxylic acids, most commonly thioglycolic acid. The reaction is typically carried out by refluxing the hydrazone and thioglycolic acid in a solvent like dioxane, often with a catalyst such as anhydrous zinc chloride (ZnCl₂), to yield the desired 2,3-disubstituted thiazolidin-4-one derivatives. chemmethod.comresearchgate.net

Tetrazoles: Direct conversion of hydrazides to tetrazoles is not a common synthetic route. The most prevalent method for synthesizing 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source (like sodium azide or trimethylsilyl (B98337) azide) with an organic nitrile. rsc.orgnih.gov Therefore, to synthesize a tetrazole derivative from 4-(1H-indol-3-yl)butanoic acid, the synthetic strategy would likely involve first converting the butanoic acid or its hydrazide into the corresponding nitrile, 4-(1H-indol-3-yl)butanenitrile. This nitrile precursor could then be cyclized with an azide to form the tetrazole ring.

Phthalazines: While direct examples starting from 4-(1H-indol-3-yl)butanehydrazide are scarce, related fused pyridazine (B1198779) structures, such as pyridazino[4,5-b]indoles, can be synthesized by reacting indole-based carboxylate esters with hydrazine hydrate under reflux conditions. This reaction involves an initial hydrazinolysis of the ester to form a hydrazide, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system, demonstrating a plausible pathway for constructing six-membered nitrogen-containing heterocycles from indole precursors.

Table 1: Synthesis of Heterocyclic Systems from 4-(1H-indol-3-yl)butanoic Acid Derivatives

| Target Heterocycle | Precursor | Key Reagents | General Method |

|---|---|---|---|

| 1,3,4-Oxadiazole | 4-(1H-indol-3-yl)butanehydrazide | Aromatic Acids, POCl₃ | Dehydrative Cyclization |

| 1,2,4-Triazole | 4-(1H-indol-3-yl)butanehydrazide | CS₂, KOH, N₂H₄·H₂O | Multi-step Cyclization |

| Azetidin-2-one | Hydrazone of Indole Hydrazide | Chloroacetyl Chloride, Et₃N | [2+2] Cycloaddition |

| Thiazolidin-4-one | Hydrazone of Indole Hydrazide | Thioglycolic Acid, ZnCl₂ | Cyclocondensation |

| Tetrazole | 4-(1H-indol-3-yl)butanenitrile* | NaN₃ or TMSN₃ | [3+2] Cycloaddition |

| Phthalazine (analog) | Indole-carboxylate ester | N₂H₄·H₂O | Intramolecular Cyclization |

Note: Precursor is derived from 4-(1H-indol-3-yl)butanoic acid.

Development of Ionic Liquid Formulations of Indole-3-Butyrate

To overcome the poor water solubility of Indole-3-butyric acid (IBA), which limits its application in agriculture, researchers have developed ionic liquid (IL) formulations. chemmethod.com This strategy involves converting the carboxylic acid into its conjugate base, the indole-3-butyrate anion, and pairing it with a large organic cation. This transformation can dramatically improve physicochemical properties, including solubility. chemmethod.comresearchgate.net

One synthetic approach involves conjugating the IBA anion with dicationic bis-ammonium cations. chemmethod.com The synthesis is achieved by first preparing the dicationic hydroxide via an ion exchange resin and then neutralizing it with IBA. chemmethod.com This method yields dicationic ionic liquids (DILs) that exhibit significantly enhanced water solubility. For example, while IBA has a water solubility of only 0.25 g/L, representative DILs have shown solubilities as high as 22-25 g/L. chemmethod.com

Another successful strategy has been the synthesis of a homologous series of bio-based ionic liquids composed of alkylated choline (B1196258) cations and the indole-3-butyrate anion. researchgate.netrsc.org The synthesis is performed with very high yields (99-100%) using an alkaline ion exchange resin. rsc.org This method avoids the use of traditional adjuvants and produces ILs with improved properties for agricultural applications. researchgate.net

Table 2: Ionic Liquid Formulations of Indole-3-Butyrate

| Cation Type | Anion | Synthetic Method | Key Advantage | Reference |

|---|---|---|---|---|

| Bis-ammonium (Dicationic) | Indole-3-butyrate | Ion exchange resin followed by neutralization | Significantly increased water solubility (e.g., from 0.25 g/L to ~22 g/L) | chemmethod.com |

| Alkylated Choline | Indole-3-butyrate | Alkaline ion exchange resin | High yield (99-100%), bio-based components | researchgate.netrsc.org |

Glucosylation and Other Conjugation Pathways

In biological systems, particularly in plants, the concentration and activity of Indole-3-butyric acid (IBA) are regulated through various metabolic pathways, including conjugation. IBA can be conjugated with sugars and amino acids to form storage or inactivated forms. indexacademicdocs.orgnih.gov

Glucosylation: IBA can undergo glucosylation to form an ester-linked IBA-glucose conjugate. This reaction is catalyzed by specific enzymes, such as the UDP-glucosyltransferase UGT74E2 in Arabidopsis thaliana. indexacademicdocs.orgnih.gov This conjugation is a key aspect of IBA homeostasis, helping to maintain appropriate levels of free IAA (indole-3-acetic acid), into which IBA can be converted. indexacademicdocs.org

Amino Acid Conjugation: In addition to sugars, IBA can be conjugated to amino acids. nih.gov For example, the Arabidopsis GH3-15 acyl acid amido synthetase enzyme has been shown to specifically conjugate IBA to the amino acid aspartate. indexacademicdocs.orgnih.gov It is not yet fully understood whether these amino acid conjugates are destined for storage or degradation, but their formation represents another important pathway for regulating the levels and activity of IBA within the plant. nih.gov These conjugation pathways highlight the complex metabolic grid that controls the function of this important signaling molecule.

Biosynthesis and Metabolic Pathways of Indole 3 Butyric Acid

Endogenous Biosynthetic Routes of Indole-3-Butyric Acid.frontiersin.orgnih.gov

The primary precursor for the in vivo synthesis of IBA is Indole-3-acetic acid (IAA). nih.govrooting-hormones.com The conversion of IAA to IBA has been demonstrated in various plants, including maize (Zea mays L.) and Arabidopsis thaliana. nih.govrooting-hormones.com This reaction is thought to involve the acetylation of IAA at the carboxyl position, utilizing acetyl-CoA, in a manner analogous to the initial steps of fatty acid biosynthesis. rooting-hormones.com

The enzymatic machinery responsible for this conversion is still under investigation, but studies in maize have shown that the formation of IBA from IAA has a low Michaelis constant (Km) of approximately 20 µM, indicating a high affinity of the enzyme system for its substrate, IAA. rooting-hormones.com This suggests that even small quantities of IAA can be efficiently converted to IBA. rooting-hormones.com

In Arabidopsis, a number of enzymes have been identified as crucial for the subsequent conversion of IBA back to IAA, a process that occurs within the peroxisomes. frontiersin.orgnih.gov These include enzymes from the short-chain dehydrogenase/reductase family (IBR1), acyl-CoA oxidase/dehydrogenase-like enzymes (IBR3), and enoyl-CoA hydratases (IBR10 and ECH2). frontiersin.orgnih.govnih.gov

The biosynthesis of IBA is subject to regulation by both internal and external factors. frontiersin.org For instance, in maize seedlings, the formation of IBA from IAA is induced by drought and the plant hormone abscisic acid. oup.com This suggests a role for IBA in the plant's response to environmental stress.

The rate of IBA synthesis can also vary between different plant varieties. In maize, a variety with a more extensive root system exhibited a higher rate of IBA formation compared to a variety with smaller roots, hinting at a link between IBA biosynthesis and root development. rooting-hormones.com Furthermore, the levels of IBA have been observed to increase during plant development, although they generally remain lower than the levels of IAA. rooting-hormones.com The difficulty in detecting endogenous IBA in some studies suggests that its levels might be tightly regulated and potentially influenced by specific growth conditions. nih.gov

Metabolic Transformations and Catabolism in Biological Systems.nih.govnih.gov

Once synthesized, IBA can undergo various metabolic transformations, including conjugation and conversion to the active auxin, IAA. nih.govnih.gov These processes are crucial for regulating the levels of active auxin within the plant. nih.gov

Similar to IAA, IBA can be conjugated to other molecules, such as sugars and amino acids. frontiersin.orgnih.govnih.gov In Arabidopsis, IBA has been found to be largely in an ester-linked form, suggesting that conjugation is a significant aspect of its metabolism. nih.gov The formation of these conjugates serves as a mechanism for the storage and inactivation of IBA. nih.gov

For example, the UGT74E2 enzyme in Arabidopsis can conjugate IBA to glucose. frontiersin.orgnih.gov Additionally, the GH3-15 acyl acid amido synthetase specifically conjugates IBA to aspartate. frontiersin.orgnih.gov The formation of these conjugates helps to maintain the homeostasis of both IBA and, consequently, IAA. frontiersin.orgnih.gov In mung bean cuttings, IBA was found to be converted to IBA-aspartate and other high molecular weight conjugates. rooting-hormones.com

The primary mechanism by which IBA exerts its auxin activity is through its conversion to IAA. frontiersin.orgnih.gov This conversion is a multi-step process that resembles the β-oxidation of fatty acids and occurs within the peroxisomes. frontiersin.orgnih.govnih.gov Genetic studies in Arabidopsis have demonstrated that mutants defective in this conversion pathway show reduced responses to IBA but normal responses to IAA, confirming that IBA's activity is largely dependent on its transformation to IAA. nih.govoup.com

The release of free IAA from IBA conjugates is also a potential pathway for regulating auxin levels, although the specific enzymes responsible for IBA deconjugation are not as well characterized as those for IAA conjugates. nih.gov However, the existence of IBA conjugates implies that their hydrolysis is a necessary step to release IBA for its subsequent conversion to IAA. nih.gov

Intracellular Transport and Distribution in Plant Organs.frontiersin.orgnih.gov

The movement and distribution of IBA within the plant are critical for its function and are mediated by specific transport proteins. frontiersin.orgsigmaaldrich.com Evidence suggests that IBA and IAA utilize independent transport systems. nih.gov

IBA transport is a carrier-mediated process. frontiersin.orgnih.gov Several transporters have been identified that play a role in moving IBA across cellular membranes. The PEROXISOMAL ABC TRANSPORTER1 (PXA1/ABCD1) is responsible for importing IBA into the peroxisome, where it is converted to IAA. frontiersin.orgnih.govnih.gov

For efflux from the cell, the ATP-binding cassette (ABC) transporters ABCG36 and ABCG37 have been implicated in IBA transport. nih.govnih.gov Another transporter, TRANSPORTER OF IBA1 (TOB1), which belongs to the major facilitator superfamily (MFS), is also involved in IBA transport, potentially sequestering it into the vacuole. frontiersin.orgnih.gov

The distribution of IBA varies among different plant organs. In maize, IBA has been identified in the roots, leaves, and coleoptiles. nih.govnih.gov In Arabidopsis, IBA-derived auxin has been shown to be important for the development of various shoot structures, including cotyledon expansion and apical hook formation. nih.gov The tissue-specific expression of IBA conversion enzymes and transporters is crucial for understanding the localized effects of IBA within the plant. frontiersin.orgnih.gov

Biological Efficacy and Molecular Mechanisms of Action

Role as a Phytohormone: Auxin Activity in Plants

Sodium 4-(1H-indol-3-yl)butanoate is recognized for its auxin-like activity, playing a crucial role in various aspects of plant growth and development. Its most prominent and widely utilized function is the promotion of root formation.

Induction of Adventitious Root Formation

The primary and most commercially significant application of 4-(1H-indol-3-yl)butanoic acid (IBA) is in the induction of adventitious roots, which are roots that arise from non-root tissues like stems and leaves. This property is vital for the vegetative propagation of numerous plant species from cuttings. usda.govresearchgate.net IBA is considered more effective than the principal natural auxin, indole-3-acetic acid (IAA), for this purpose. usda.gov

Research has demonstrated that IBA's effectiveness in promoting adventitious root formation is often genotype-dependent. A study on Prunus rootstocks revealed that different varieties exhibited varied rooting responses when treated with IBA. nih.govresearchgate.net For instance, in a comparison between the 'Garnem' and 'GF 677' rootstocks, both showed dynamic changes in endogenous hormone levels, which could account for the observed differences in their rooting capabilities. nih.govresearchgate.net

The mechanism by which IBA stimulates rooting involves its conversion into IAA, the primary auxin in most plants. This conversion process is a key step in initiating the cellular changes that lead to root development. nih.gov Studies in Arabidopsis thaliana have shown that IBA itself can induce adventitious root formation, in part by being converted to IAA and also by stimulating IAA biosynthesis and transport. nih.gov This conversion and subsequent auxin activity lead to the initiation of a new developmental program at the base of a cutting, ultimately resulting in the formation of a new root system. researchgate.net

| Rootstock | Response to IBA | Key Observation |

|---|---|---|

| Garnem | Positive | Rooting response is genotype-dependent and linked to changes in endogenous hormone homeostasis. nih.govresearchgate.net |

| GF 677 | Variable |

Regulation of Plant Morphogenesis and Development

However, the effects of IBA can be complex and context-dependent. While it is widely used to promote root development, studies on citrus have shown that IBA can inhibit the germination of apical buds. nih.gov Transcriptomic analysis in citrus revealed that IBA treatment led to the downregulation of genes related to the ribosomal subunit and cell cycle processes, which could explain the observed inhibition of bud germination. nih.gov

Modulation of Plant Responses to Biotic and Abiotic Stresses

Emerging evidence suggests that IBA plays a role in mediating plant responses to various environmental stresses. It has been shown to be involved in the response to water stress. nih.gov The UDP-glucosyltransferase UGT74E2, which glycosylates IBA, is a hydrogen peroxide-responsive gene. nih.gov Overexpression of this enzyme in Arabidopsis not only altered plant architecture but also improved stress tolerance. nih.gov During water stress, levels of IBA and IBA-glucose increase, and these auxins help in maintaining the photosynthetic capacity of the plant under stress conditions. nih.gov

Furthermore, the application of potassium indole-3-butyrate (IBAK), a salt of IBA, has been shown to affect the adaptability of rice to salt stress. frontiersin.org This suggests that IBA and its derivatives can be involved in mitigating the negative impacts of soil salinity on plant growth. frontiersin.org Drought and osmotic stress can also lead to an increase in IBA biosynthesis. usda.gov

Applications in Plant Tissue Culture and Micropropagation

The ability of IBA to induce root formation makes it an invaluable tool in plant tissue culture and micropropagation. These techniques are used for the large-scale clonal propagation of plants, and the successful rooting of in vitro-grown plantlets is a critical step. IBA is commonly added to the culture medium to stimulate the development of a healthy root system in microcuttings. nih.gov

For example, in the micropropagation of Prunus rootstocks, IBA is used to induce adventitious root formation from in vitro microcuttings. nih.govresearchgate.net Similarly, in adventitious root cultures of chicory (Cichorium intybus), a medicinal plant, IBA is used to promote root growth for the production of valuable secondary metabolites. scu.ac.ir These cultures serve as an alternative method for clonal propagation and germplasm conservation. scu.ac.ir

Broader Biological Activities of 4-(1H-indol-3-yl)butanoic Acid Derivatives

Beyond its role as a phytohormone, derivatives of 4-(1H-indol-3-yl)butanoic acid have been investigated for other biological activities, notably their antimicrobial properties.

Antimicrobial Properties

Several studies have explored the potential of indole (B1671886) derivatives, including those related to 4-(1H-indol-3-yl)butanoic acid, as antimicrobial agents. 3-(1H-Indol-3-yl)butanoic acid itself has been described as an antibiotic that can inhibit the growth of bacteria such as Pseudomonas fluorescens. biosynth.com

More complex derivatives have also shown significant antimicrobial activity. For instance, a series of (5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids were synthesized and evaluated for their antimicrobial effects. nih.gov These compounds exhibited broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacterial species, with some showing better potency than the reference drug ampicillin. nih.gov They also demonstrated antifungal activity against various fungal species, surpassing the efficacy of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Structure-activity relationship studies revealed that the nature and position of substituents on the indole ring and the thiazolidinone moiety are crucial for the antimicrobial activity. nih.gov For example, the presence of a pentanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one ring was found to be beneficial for antibacterial activity. nih.gov

Other indole derivatives, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, have also shown promising antimicrobial activity against various microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.gov These findings highlight the potential of the indole scaffold, including derivatives of 4-(1H-indol-3-yl)butanoic acid, as a basis for the development of new antimicrobial agents. nih.gov

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| 3-(1H-Indol-3-yl)butanoic acid | Pseudomonas fluorescens | Inhibits bacterial growth. biosynth.com |

| (5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum activity, in some cases better than reference drugs. nih.gov |

| Indole-triazole derivatives | Staphylococcus aureus (including MRSA), Candida species | Showed significant promise as novel antibacterial and antifungal lead compounds. nih.gov |

Anticancer Activity in Select Cell Lines

No published studies detailing the in vitro anticancer activity of Sodium 4-(1H-indol-3-yl)butanoate on any specific cancer cell lines were identified. Consequently, there is no data available to report on its cytotoxic or antiproliferative effects, nor any established IC50 values.

Environmental Behavior and Ecological Interactions

Environmental Fate and Degradation Pathways

The environmental fate of IBA is marked by its relatively rapid breakdown into harmless, naturally occurring substances. youtube.com The U.S. Environmental Protection Agency (EPA) has concluded that due to its low application rates and non-toxic mode of action, IBA poses a negligible risk to the environment. epa.govregulations.gov

Photochemical Degradation in Atmospheric and Aquatic Environments

While specific studies on the photochemical degradation of IBA in the atmosphere are limited, its chemical structure suggests a potential for reaction with hydroxyl radicals. The estimated atmospheric half-life for this reaction is relatively short. In aquatic environments, the stability of IBA is influenced by factors such as light exposure. mdpi.com Although it is considered to be very stable in neutral, acidic, and alkaline media, prolonged exposure to light can contribute to its degradation. scispace.comnih.gov Solutions of IBA stored in clear glass bottles at room temperature show no significant loss in activity after six months, though color changes may occur. scispace.com

Biodegradation in Soil and Water Systems

Biodegradation is a primary pathway for the breakdown of IBA in the environment. regulations.gov It is readily metabolized by soil microorganisms and is not expected to persist in the environment. epa.govusda.gov

In soil and water, bacteria play a crucial role in the degradation of indole-based compounds. Several bacterial strains have been identified that can utilize Indole-3-acetic acid (IAA), a structurally similar auxin, as a carbon and energy source through the iac (indole-3-acetic acid catabolism) gene cluster. nih.gov While the degradation of IBA by this specific pathway has not been as extensively studied, the enzymes involved, IacA and IacE, have been shown to convert a range of indole (B1671886) derivatives, including IBA. nih.gov

The proposed biodegradation of IBA in plants, which may be mirrored by microbial pathways, involves a process similar to fatty acid beta-oxidation, converting IBA into the active auxin, IAA. wikipedia.orgfrontiersin.orgnih.gov This conversion is catalyzed by a series of enzymes within peroxisomes. nih.gov

Some bacterial species, such as Lysinibacillus boronitolerans and Bacillus cereus, have been identified for their ability to degrade other complex organic molecules and may possess the enzymatic machinery, such as esterases and dehalogenases, that could potentially break down IBA and its derivatives. fapesp.br The general process of biodegradation in soil can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with aerobic pathways typically being faster and more efficient. numberanalytics.com

Interactions with Soil Microbial Communities

IBA is known to be produced by some soil bacteria. usda.gov When applied exogenously, it can interact with soil microbial communities. At typical application rates for promoting plant growth, IBA is considered to have a negligible impact on these communities. usda.govepa.gov However, research has indicated that high concentrations of the IBA anion could potentially inhibit bacterial growth and alter cell metabolism. researchgate.net

The application of IBA can also indirectly influence microbial communities by affecting plant root growth and exudation patterns. By promoting a more extensive root system, IBA can increase the release of organic compounds from roots, which in turn can stimulate microbial activity in the rhizosphere, the soil region directly influenced by root secretions.

Studies on maize have shown that IBA application can affect the uptake of mineral nutrients, which could subsequently alter the nutrient cycling dynamics mediated by soil microbes. mdpi.com For instance, at stimulatory concentrations, IBA increased the uptake of nitrogen, potassium, and other elements, while at inhibitory concentrations, it decreased the uptake of phosphorus and several micronutrients. mdpi.com

Assessment of Environmental Persistence

IBA is considered to be non-persistent in the environment. epa.govusda.gov Its degradation is relatively rapid, particularly in soil. nih.gov

The half-life of IBA can vary depending on environmental conditions and the biological system. For instance, in studies on the decomposition of IBA in the basal parts of hardwood cuttings, significant differences in half-life were observed among different plant varieties, ranging from two weeks to over 60 days. This variability highlights the role of biological metabolism in the breakdown of the compound. While specific half-life data in soil and water are not extensively documented in the provided results, the consensus from regulatory bodies and scientific literature is that IBA does not persist for long periods in the environment. epa.govregulations.gov

Interactive Table: Environmental Fate Characteristics of Indole-3-butyric Acid (IBA)

| Environmental Aspect | Finding | Reference |

|---|---|---|

| Environmental Persistence | Non-persistent in the environment. | epa.govusda.gov |

| Primary Degradation Pathway | Biodegradation by soil microorganisms. | regulations.govnih.gov |

| Stability in Solution | Stable in aqueous solutions for over 28 days, though light can contribute to degradation. | mdpi.comscispace.com |

| Half-life in Cuttings | Varies significantly by plant species, from 2 weeks to >60 days. | |

| Environmental Risk | Considered negligible by the U.S. EPA due to low application rates and rapid degradation. | epa.govregulations.gov |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of sodium 4-(1H-indol-3-yl)butanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the methyl ester, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the butyrate (B1204436) chain, and the methyl group of the ester are observed. For sodium 4-(1H-indol-3-yl)butanoate, the characteristic signals of the indole ring and the butyrate chain would be present, with the notable absence of the methyl ester signal. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For the methyl ester, signals for the indole ring carbons, the aliphatic carbons of the butanoate chain, and the carbonyl carbon of the ester are identifiable. researchgate.net In the case of the sodium salt, a similar pattern is expected for the indole and butyrate carbons, with a characteristic shift for the carboxylate carbon (COO⁻) compared to the ester carbonyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a two-dimensional NMR technique used to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the indole ring and the butanoate side chain. For instance, correlations would be expected between the protons on the carbon adjacent to the indole ring (C4) and the carbons of the indole nucleus (C2, C3, C3a).

Table 1: Predicted ¹H and ¹³C NMR Data for Sodium 4-(1H-indol-3-yl)butanoate based on its Methyl Ester Analog researchgate.net

| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole NH | ~10.8 | - |

| Indole Aromatic CHs | ~6.9 - 7.6 | ~111 - 127 |

| Indole Quaternary Cs | - | ~114, ~127, ~136 |

| CH₂ (adjacent to indole) | ~2.7 | ~24 |

| CH₂ (butyrate chain) | ~1.9 | ~26 |

| CH₂ (adjacent to carboxylate) | ~2.3 | ~34 |

| Carboxylate C=O | - | ~174-178 |

Note: The predicted values are based on the data for methyl 4-(1H-indol-3-yl)butanoate and general chemical shift knowledge. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of sodium 4-(1H-indol-3-yl)butanoate is expected to show characteristic absorption bands corresponding to its key structural features.

The spectrum would be dominated by a strong, broad absorption band for the carboxylate (COO⁻) group's asymmetric stretching vibration, typically appearing in the region of 1550-1610 cm⁻¹. This is a key difference from the corresponding carboxylic acid, which would show a sharp carbonyl (C=O) stretch at a higher frequency (around 1700-1725 cm⁻¹). Additionally, the N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the indole ring.

Table 2: Expected Characteristic IR Absorption Bands for Sodium 4-(1H-indol-3-yl)butanoate

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Indole N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Carboxylate (COO⁻) | 1550 - 1610 | Asymmetric Stretching |

| Indole C=C | 1450 - 1600 | Stretching |

Mass Spectrometry (MS, HRMS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of sodium 4-(1H-indol-3-yl)butanoate. The expected exact mass for the butanoate anion (C₁₂H₁₂NO₂⁻) would be calculated and compared to the experimental value.

Electron Ionization Mass Spectrometry (EI-MS): While more commonly used for volatile compounds, EI-MS of the corresponding carboxylic acid or its volatile esters can provide valuable structural information through analysis of fragmentation patterns. Common fragmentation pathways for indole-containing compounds include cleavage of the side chain and fragmentation of the indole ring itself. The molecular ion peak (M⁺) would correspond to the molecular weight of the analyte.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of sodium 4-(1H-indol-3-yl)butanoate. These methods are crucial for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a sample. In the synthesis of sodium 4-(1H-indol-3-yl)butanoate, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable stationary phase, such as silica (B1680970) gel, is coated onto a plate. The sample is spotted onto the plate, which is then developed in a chamber containing an appropriate mobile phase, typically a mixture of organic solvents. The different components of the sample will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of the spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of sodium 4-(1H-indol-3-yl)butanoate and for its quantitative analysis in various samples.

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase, and a detector. For the analysis of sodium 4-(1H-indol-3-yl)butanoate, a reversed-phase HPLC method is commonly employed. sielc.comaurigeneservices.comnih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a pH modifier like phosphate (B84403) buffer. aurigeneservices.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The detector, often a UV-Vis detector set at a wavelength where the indole ring shows strong absorbance (e.g., around 220 nm or 280 nm), measures the concentration of the eluting components. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. The purity of the sample can be determined by the relative peak areas in the chromatogram.

Table 3: Exemplary HPLC Parameters for the Analysis of a Related Sodium Salt (Sodium Butyrate) aurigeneservices.com

| Parameter | Condition |

| Column | YMC Triart C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | pH 8.0 Sodium Dihydrogen Phosphate Buffer : Acetonitrile (92:8 v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Detection | UV/PDA at 210 nm |

| Elution Time | Approximately 6 minutes |

Note: These parameters for sodium butyrate provide a starting point for developing a method for sodium 4-(1H-indol-3-yl)butanoate. Optimization of the mobile phase composition and other parameters would be necessary to achieve optimal separation and peak shape for the target analyte.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel chemical compounds. It provides a fundamental determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This destructive analytical method is crucial for verifying the empirical formula of a newly synthesized compound, such as Sodium 4-(1H-indol-3-yl)butanoate, by comparing experimentally obtained values with theoretically calculated percentages derived from its molecular formula.

The procedure involves the combustion of a precisely weighed amount of the substance in an oxygen-rich environment at extremely high temperatures, typically around 1000°C or more. tamu.edunhm.ac.uk This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂). These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. tamu.edu The instrument is calibrated using standards with known elemental compositions, allowing for the precise calculation of the C, H, and N content in the original sample, reported as a weight percentage. tamu.edu

For Sodium 4-(1H-indol-3-yl)butanoate, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₁₂NNaO₂. These calculated values serve as the benchmark against which experimental results are judged. In synthetic chemistry research, a close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered evidence of the sample's purity and confirmation of its elemental composition. nih.govresearchgate.net

Research Findings

While specific experimental CHN analysis reports for Sodium 4-(1H-indol-3-yl)butanoate are not broadly published, the expected results can be theoretically determined. The data presented below reflects the calculated elemental percentages based on the compound's stoichiometry. Any experimental verification would be expected to align closely with these theoretical values.

Table 1: Theoretical Elemental Composition of Sodium 4-(1H-indol-3-yl)butanoate

| Element | Symbol | Percentage (%) |

| Carbon | C | 63.99% |

| Hydrogen | H | 5.37% |

| Nitrogen | N | 6.22% |

Note: The remaining percentage corresponds to Sodium and Oxygen.

The parent compound, Indole-3-butyric acid (C₁₂H₁₃NO₂), is often the subject of analysis. wikipedia.org For comparison, its theoretical elemental composition is different due to the absence of sodium and the presence of an additional proton.

Table 2: Theoretical Elemental Composition of Indole-3-butyric Acid

| Element | Symbol | Percentage (%) |

| Carbon | C | 70.92% |

| Hydrogen | H | 6.45% |

| Nitrogen | N | 6.89% |

Note: The remaining percentage corresponds to Oxygen.

The comparison of experimental CHN data against these theoretical values is a critical quality control step in the synthesis and characterization process for these and related indole compounds. nih.govresearchgate.net

Future Research Directions and Emerging Areas of Investigation

Design and Synthesis of Novel 4-(1H-indol-3-yl)butanoate Derivatives for Enhanced Biological Activities

The core structure of 4-(1H-indol-3-yl)butanoate serves as a versatile scaffold for the synthesis of new molecules with potentially enhanced or novel biological activities. benthamdirect.comfrontiersin.org Researchers are actively designing and synthesizing derivatives to target a range of applications, from antimicrobial agents to cancer therapeutics. nih.govresearchgate.netnih.gov

The synthesis of these novel derivatives often involves multi-step chemical reactions. For instance, one approach begins with the reaction of an appropriate starting material with indole (B1671886) to form a butanoic acid derivative. mdpi.com This intermediate can then undergo cyclocondensation with various reagents like hydrazine (B178648) hydrate (B1144303) or semicarbazide (B1199961) to produce new pyridazinone derivatives. nih.govmdpi.com Further modifications can be made, such as reacting the product with phosphorus oxychloride to create a chloropyridazine derivative, which can then be used to synthesize a variety of other compounds. nih.govmdpi.com

Another advanced strategy involves palladium-catalyzed reactions, which allow for the precise formation of complex indole-based structures. researchgate.net These methods are used to create libraries of compounds that can be screened for specific biological activities. researchgate.netnih.gov For example, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as having a high affinity and selectivity for the 5-HT(2C) receptor. nih.gov The goal of this synthetic exploration is to improve the efficacy and specificity of these compounds, potentially leading to the development of new therapeutic agents. nih.govresearchgate.net

Table 1: Synthetic Strategies for Novel Indole Derivatives

| Starting Materials | Key Reactions | Resulting Derivatives | Potential Biological Activity |

|---|---|---|---|

| 4-anthracen-9-yl-4-oxo-but-2-enoic acid, Indole | Cyclocondensation | Pyridazinone derivatives | Antibacterial nih.govmdpi.com |

| 1H-indole, α-aryl-α-diazoesters | Palladium-catalyzed N-H insertion | α-(N-indolyl)-α-arylesters | Chiral synthesis intermediates researchgate.net |

| Ethyl 1H-indole-2-carboxylates, Activated glycerol (B35011) carbonate | Alkylation, Intramolecular esterification | nih.govnih.govOxazino[4,3-a]indoles | Antidepressant, Modulators of S1P1 receptor researchgate.netnih.gov |

| Indole-3-butyric acid, 1,1'-carbonyldiimidazole (B1668759), Ammonia (B1221849) | Amidation | 4-(1H-indol-3-yl)butanamide | Synthesis intermediate chemicalbook.com |

In-depth Mechanistic Studies of Biological Actions at the Cellular and Molecular Levels

Understanding the precise mechanisms by which Sodium 4-(1H-indol-3-yl)butanoate and related compounds exert their effects is a primary focus of ongoing research. At the molecular level, a significant area of investigation is its role as a histone deacetylase (HDAC) inhibitor. selleckchem.com HDACs are a class of enzymes that play a crucial role in regulating gene expression; their hyperactivity is associated with the development of cancer. waocp.org

Sodium butyrate (B1204436), a structurally related short-chain fatty acid, has been shown to inhibit HDACs, leading to the reactivation of tumor suppressor genes, inhibition of cell cycle progression, and the induction of apoptosis (programmed cell death) in various cancer cell lines. selleckchem.comwaocp.org Studies have demonstrated that sodium butyrate can down-regulate the expression of genes associated with cancer growth and metastasis, such as vascular endothelial growth factor (VEGF)-C and VEGFD in oral cancer cells. nih.gov Furthermore, in prostate cancer cells, sodium butyrate's anticancer effects are linked to its ability to up-regulate the expression of Annexin A1 (ANXA1), a protein involved in inhibiting cell proliferation. nih.govplos.org

In the context of plant biology, the parent compound, indole-3-butyric acid (IBA), mimics the activity of auxin, a critical plant hormone that regulates growth and development. frontiersin.orgvulcanchem.com It is involved in processes like cell elongation and differentiation in plant tissues. vulcanchem.com In microbiology, the indole moiety itself acts as a signaling molecule that can influence bacterial processes, including biofilm formation, which is a key factor in antibiotic resistance. nih.govnih.gov

Table 2: Investigated Molecular Mechanisms and Cellular Effects

| Molecular Target/Pathway | Cellular/Biological Effect | Model System |

|---|---|---|

| Histone Deacetylases (HDACs) | Inhibition of cell proliferation, Induction of apoptosis | Cancer cell lines selleckchem.comwaocp.org |

| Tumor Suppressor Genes (e.g., p16INK4a) | Gene reactivation | Pancreatic and colon cancer cells waocp.org |

| Annexin A1 (ANXA1) | Upregulation, leading to growth inhibition and apoptosis | Prostate cancer cells nih.govplos.org |

| VEGF-C, VEGFD | Down-regulation of lymphangiogenic factors | Oral cancer cells nih.gov |

| Auxin signaling pathway | Mimics auxin activity, promotes rooting | Plants frontiersin.orgvulcanchem.comwikipedia.org |

| Bacterial signaling | Modulation of biofilm formation | Bacteria (e.g., Pseudomonas aeruginosa) nih.gov |

Exploration of Sustainable Agricultural Applications and Environmental Remediation Strategies

The properties of Sodium 4-(1H-indol-3-yl)butanoate and its parent acid, IBA, position them as valuable tools for sustainable agriculture. IBA is widely recognized as a plant hormone used to promote root formation in horticultural products. wikipedia.org Its application can enhance plant propagation and growth, contributing to more efficient agricultural practices. Notably, its use is permitted in organic farming in the United States at concentrations of 1.0% or less. vulcanchem.com Research is also exploring the potential of other indole derivatives as biopesticides, including herbicides and fungicides, which could offer more environmentally friendly alternatives to synthetic chemicals. researchgate.netresearchgate.net

Beyond agriculture, there is a growing interest in using indole-based compounds and the microorganisms that interact with them for environmental remediation. Indole and its derivatives are recognized as environmental pollutants present in industrial and agricultural wastewater. nih.govtec.mx A key area of research is the biodegradation of these compounds by naturally occurring microorganisms. nih.gov Scientists have identified various bacterial strains capable of breaking down indole, which could be harnessed for the bioremediation of contaminated soil and water. nih.govtec.mx This approach represents a sustainable strategy for cleaning up N-heterocyclic aromatic pollutants from the environment. nih.gov

Table 3: Agricultural and Environmental Applications

| Application Area | Specific Use | Mechanism/Rationale |

|---|---|---|

| Sustainable Agriculture | Plant rooting agent | Mimics natural auxin to stimulate root growth and development. frontiersin.orgwikipedia.org |

| Sustainable Agriculture | Potential Biopesticides | Indole derivatives show herbicidal and fungicidal properties. researchgate.netresearchgate.net |

| Environmental Remediation | Biodegradation of pollutants | Microorganisms can metabolize and degrade indole found in wastewater. nih.govtec.mx |

Development of Advanced Formulation and Delivery Systems for Targeted Applications

A significant challenge in the application of indole-3-butyric acid is its low solubility in water. wikipedia.org This necessitates the development of advanced formulation and delivery systems to improve its effectiveness and expand its utility. Currently, IBA is often dissolved in aqueous ethanol (B145695) or formulated as a more soluble salt, such as sodium or potassium 4-(1H-indol-3-yl)butanoate, to overcome this issue. wikipedia.org

Future research is focused on creating more sophisticated delivery systems. These include technologies like nanoparticles, liposomes, and microemulsions, which are being explored for a variety of therapeutic agents. asiapharmaceutics.info Such systems can protect the active compound from degradation, control its release over time, and potentially target it to specific cells or tissues. asiapharmaceutics.info For example, in a medical context, encapsulating an indole-based anticancer agent in nanoparticles could enhance its delivery to tumor cells while minimizing exposure to healthy tissues.

Another emerging area is the use of biocompatible ionic liquids as alternative solvents and formulation aids. nih.gov These novel solvents can significantly improve the solubility of poorly soluble drugs and may offer new ways to formulate compounds like IBA for both medical and agricultural applications. nih.gov The development of these advanced systems is crucial for maximizing the therapeutic and practical potential of Sodium 4-(1H-indol-3-yl)butanoate and its derivatives.

Table 4: Formulation Challenges and Advanced Delivery Strategies

| Challenge | Current Solution | Future/Advanced Strategy | Potential Benefit |

|---|---|---|---|

| Poor water solubility of parent acid (IBA) wikipedia.org | Use of ethanol as a solvent wikipedia.org | Nanoparticle encapsulation asiapharmaceutics.info | Improved bioavailability, targeted delivery |

| Poor water solubility of parent acid (IBA) wikipedia.org | Formulation as a soluble salt (e.g., sodium or potassium salt) wikipedia.org | Formulation with biocompatible ionic liquids nih.gov | Enhanced solubility, novel formulation options |

| Need for controlled release | Standard formulations | Sustained-release parenteral systems (e.g., lipid nanodispersions) asiapharmaceutics.info | Reduced dosing frequency, improved therapeutic compliance |

Q & A

Q. What are the standard synthetic routes for Sodium 4-(1H-indol-3-yl)butanoate in academic research?

Sodium 4-(1H-indol-3-yl)butanoate can be synthesized via two primary routes:

- One-pot conjugate addition/cyclization : A Pd-catalyzed reaction using β-(2-aminophenyl)-α,β-ynones with sodium iodide in ethanol, enabling direct formation of indole-containing scaffolds without intermediate purification .

- Multi-step synthesis from 4-(1H-indol-3-yl)butanoic acid : Conversion to the sodium salt involves neutralization with sodium hydroxide or sodium bicarbonate. Intermediate steps may include esterification, reduction, or functional group transformations, achieving total yields up to 52% in optimized protocols .

Q. How is Sodium 4-(1H-indol-3-yl)butanoate characterized using spectroscopic methods?

- NMR spectroscopy : Dissolve the compound in deuterated chloroform (CDCl₃) or D₂O. Key signals include:

- ¹H-NMR : Indole protons (δ 7.60–6.99 ppm), aliphatic chain protons (δ 2.83–2.05 ppm).

- ¹³C-NMR : Carbonyl resonance (δ ~179 ppm), indole aromatic carbons (δ 136–111 ppm).

- HRMS-ESI : Confirm molecular weight using [M + H]+ ions (e.g., m/z 207.1188 for deuterated analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Sodium 4-(1H-indol-3-yl)butanoate to improve yield and scalability?

- Solvent and catalyst selection : Ethanol as a green solvent and Pd catalysts enhance reaction efficiency in one-pot syntheses .

- Stepwise vs. one-pot strategies : Comparative studies show multi-step syntheses (e.g., via 4-(1H-indol-3-yl)butan-1-ol) yield 52% over five steps, while one-pot methods reduce purification demands but require precise stoichiometric control .

- Scale-up considerations : Use continuous flow reactors for Pd-catalyzed steps to mitigate exothermicity and improve reproducibility .

Q. What methodologies are employed for isotopic labeling of Sodium 4-(1H-indol-3-yl)butanoate in metabolic tracing studies?

- Deuteration : Stir 4-(1H-indol-3-yl)butanoic acid in trifluoroacetic acid-d (TfOD) at 0°C for 8 hours, followed by quenching in D₂O. Purify via column chromatography (ethyl acetate/hexane) to obtain deuterated analogs (e.g., 4-(1H-indol-3-yl-2-d)butanoate) with >90% isotopic incorporation .

- Applications : Labeled derivatives enable tracking of plant hormone metabolism (e.g., indole-3-butyric acid pathways) via LC-MS/MS .

Q. How can structural derivatives of Sodium 4-(1H-indol-3-yl)butanoate be synthesized to explore structure-activity relationships?

- Piperidine derivatives : React the sodium salt with alkyl/aryl halides (e.g., 1-bromo-2-methoxyethane) in DMF under inert atmosphere. Sodium hydride (60% in mineral oil) facilitates deprotonation for nucleophilic substitution, yielding analogs like 4-[1-(2-methoxyethyl)-1H-indol-3-yl]piperidine derivatives .

- Biological testing : Evaluate antiproliferative activity in vitro using MTT assays, comparing EC₅₀ values of derivatives to the parent compound .

Methodological Notes

- Contradictions in synthesis yields : reports a 52% yield for multi-step routes, while one-pot methods in lack explicit yield data, necessitating empirical validation for specific substrates.

- Isotopic labeling : confirms deuterium incorporation at the indole C-2 and aliphatic positions, but side reactions (e.g., over-deuteration) require careful pH control during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。